

TCO-PEG3-Oxyamine: A Technical Guide to a Versatile Bioconjugation Linker

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Compound of Interest		
Compound Name:	TCO-PEG3-oxyamine	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG3-oxyamine is a heterobifunctional crosslinker that is becoming increasingly valuable in the fields of bioconjugation, drug delivery, and molecular imaging.[1][2] Its unique structure, featuring a trans-cyclooctene (TCO) group and an oxyamine moiety connected by a polyethylene glycol (PEG) spacer, enables highly efficient and specific covalent bond formation with biomolecules.[1][3] This guide provides a comprehensive overview of the key features, quantitative data, and experimental protocols associated with **TCO-PEG3-oxyamine**, empowering researchers to effectively utilize this powerful tool.

The core of **TCO-PEG3-oxyamine**'s utility lies in its dual reactivity, allowing for sequential or orthogonal bioconjugation strategies.[1] The TCO group participates in an exceptionally fast and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with tetrazine-functionalized molecules. This "click chemistry" reaction is known for its high efficiency and specificity in complex biological media. The oxyamine group, on the other hand, reacts with aldehyde or ketone functionalities to form a stable oxime bond. The PEG3 linker enhances the hydrophilicity of the molecule, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting bioconjugate.

Core Features and Chemical Properties







The key features of **TCO-PEG3-oxyamine** are summarized in the table below, highlighting its chemical properties and suitability for a range of bioconjugation applications.



Feature	Description	Reference(s)
Heterobifunctional	Possesses two distinct reactive groups: a trans-cyclooctene (TCO) for reaction with tetrazines and an oxyamine for reaction with aldehydes/ketones.	
Bioorthogonal Reactivity	The TCO-tetrazine ligation is a bioorthogonal reaction, meaning it proceeds with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.	
Rapid Kinetics	The inverse-electron-demand Diels-Alder reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, enabling rapid conjugation even at low concentrations.	
PEG3 Spacer	A three-unit polyethylene glycol linker enhances aqueous solubility, reduces aggregation of conjugates, and minimizes steric hindrance between the conjugated molecules.	
High Purity	Typically available at high purity (≥95-98%), ensuring reliable and reproducible conjugation results.	-



Biocompatible	The conjugation reactions occur under mild, physiological conditions (pH, temperature) without the need for cytotoxic
	without the need for cytotoxic
	catalysts like copper.

Quantitative Data Reaction Kinetics

The exceptional speed of the TCO-tetrazine reaction is a key advantage. The second-order rate constants for this reaction are orders of magnitude higher than many other bioorthogonal ligations. While specific kinetic data for **TCO-PEG3-oxyamine** is not readily available in the literature, the following table provides representative second-order rate constants for the reaction of TCO with various tetrazines, which is indicative of the reactivity of the TCO moiety.

Reactants	Second-Order Rate Constant (k ₂) [M ⁻¹ s ⁻¹]	Reference(s)
TCO + 3,6-di-(2-pyridyl)-s- tetrazine	~2000	
TCO + 3-methyl-6-phenyl- 1,2,4,5-tetrazine	~330	N/A
TCO + 3,6-diphenyl-s-tetrazine	~140	N/A

Physicochemical Properties



Property	Value	Reference(s)
Molecular Formula	C19H35N3O7	
Molecular Weight	417.50 g/mol	_
Purity	≥95-98%	-
Appearance	Colorless oil	-
Solubility	Soluble in DMSO, DMF, DCM, THF, acetonitrile	-
Storage	Store at -20°C, protected from light	-

Experimental Protocols

The following are detailed methodologies for key experiments involving **TCO-PEG3-oxyamine**. These protocols are based on established procedures for TCO and oxyamine ligations and should be optimized for specific applications.

Protocol for Orthogonal Dual Labeling of a Biomolecule

This protocol describes a two-step process to conjugate two different molecules to a biomolecule containing both a tetrazine and an aldehyde/ketone functionality.

Materials:

- Biomolecule (e.g., protein, antibody) functionalized with a tetrazine and an aldehyde or ketone group.
- TCO-PEG3-oxyamine
- Molecule A with an aldehyde or ketone group (for oxyamine ligation)
- Molecule B with a tetrazine group (for TCO ligation)
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.0-7.4



- Anhydrous DMSO or DMF
- Desalting columns or dialysis cassettes for purification

Procedure:

Step 1: Oxyamine Ligation

- Prepare a stock solution of TCO-PEG3-oxyamine: Dissolve TCO-PEG3-oxyamine in anhydrous DMSO or DMF to a concentration of 10 mM.
- Prepare the biomolecule: Dissolve the tetrazine- and aldehyde/ketone-functionalized biomolecule in the reaction buffer.
- Reaction: Add a 10-50 fold molar excess of the TCO-PEG3-oxyamine stock solution to the biomolecule solution.
- Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
- Purification: Remove the excess TCO-PEG3-oxyamine using a desalting column or by dialysis against the reaction buffer.

Step 2: TCO Ligation

- Prepare a stock solution of Molecule B: Dissolve the tetrazine-functionalized Molecule B in a compatible solvent.
- Reaction: Add a 1.5-5 fold molar excess of the Molecule B stock solution to the purified biomolecule-TCO-PEG3 conjugate from Step 1.
- Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction progress can often be monitored by the disappearance of the tetrazine's color.
- Final Purification: Purify the final dual-labeled conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove any unreacted Molecule B.



Protocol for Site-Specific Antibody-Drug Conjugate (ADC) Formation

This protocol outlines the creation of a site-specific ADC using an antibody with a genetically encoded aldehyde or ketone group and a drug molecule functionalized with a tetrazine.

Materials:

- Antibody with a site-specifically introduced aldehyde or ketone group.
- TCO-PEG3-oxyamine
- Tetrazine-functionalized cytotoxic drug
- Reaction Buffer: PBS, pH 6.0-7.0
- Anhydrous DMSO
- SEC column for purification

Procedure:

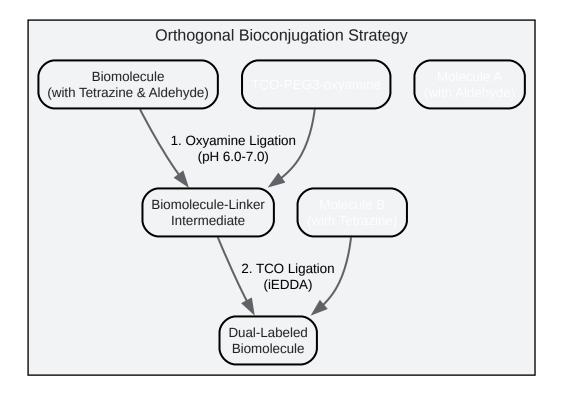
- Antibody-Linker Conjugation:
 - Dissolve the antibody in the reaction buffer.
 - Add a 5-10 fold molar excess of TCO-PEG3-oxyamine (from a 10 mM stock in DMSO) to the antibody solution.
 - Incubate at room temperature for 2-4 hours.
 - Purify the antibody-linker conjugate using an SEC column to remove excess linker.
- Drug Conjugation:
 - Pool the fractions containing the antibody-linker conjugate.



- Add a 2-3 fold molar excess of the tetrazine-functionalized drug (from a stock solution in DMSO).
- Incubate at room temperature for 30-60 minutes.
- Final Purification and Characterization:
 - Purify the final ADC product using an SEC column to remove unreacted drug and any aggregates.
 - Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), reversed-phase HPLC, and SEC.

Mandatory Visualizations

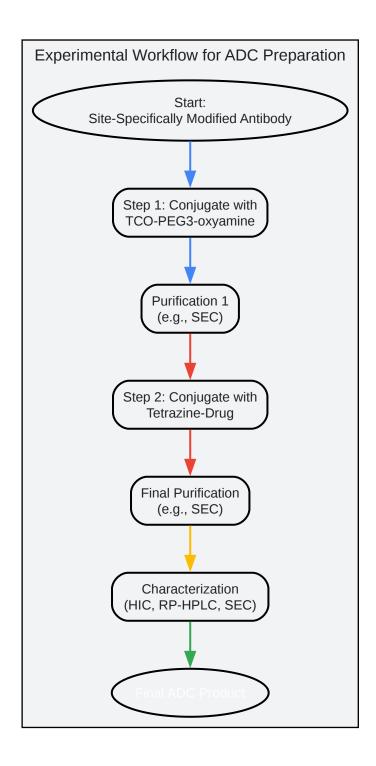
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to **TCO-PEG3-oxyamine** bioconjugation.



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Caption: Orthogonal conjugation using **TCO-PEG3-oxyamine**.



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Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.



Conclusion

TCO-PEG3-oxyamine is a powerful and versatile heterobifunctional linker for advanced bioconjugation applications. Its combination of rapid, bioorthogonal TCO-tetrazine click chemistry and efficient oxyamine ligation provides researchers with a robust tool for creating well-defined and functional bioconjugates. The inclusion of a hydrophilic PEG spacer further enhances its utility in aqueous environments. The detailed protocols and conceptual workflows provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to leverage the unique properties of TCO-PEG3-oxyamine in their research and development endeavors.

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References

- 1. TCO-PEG3-oxyamine | AxisPharm [axispharm.com]
- 2. TCO-PEG3-oxyamine Creative Biolabs [creative-biolabs.com]
- 3. TCO-PEG3-oxyamine Conju-Probe: Enable Bioconjugation [conju-probe.com]
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